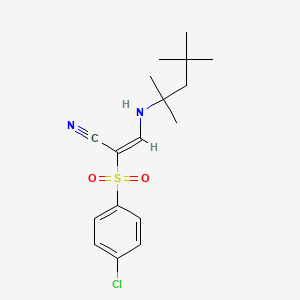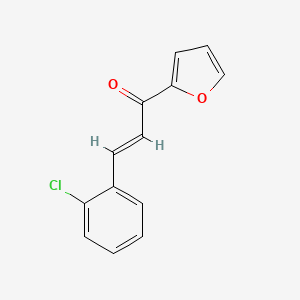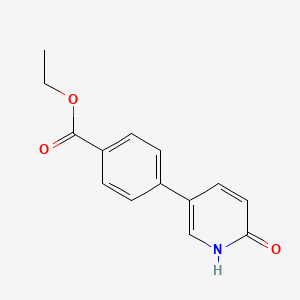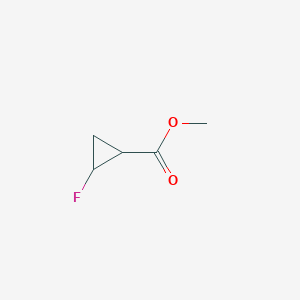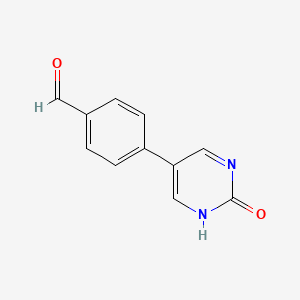
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a hydroxypyrimidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the aldehyde and hydroxypyrimidine functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde typically involves the reaction of 2-hydroxypyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the aldehyde group of benzaldehyde and the hydroxyl group of 2-hydroxypyrimidine .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Hydroxypyrimidin-5-YL)benzoic acid.
Reduction: 4-(2-Hydroxypyrimidin-5-YL)benzyl alcohol.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde involves its interaction with specific molecular targets. The hydroxypyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the pyrimidine ring, leading to different reactivity and applications.
2-Hydroxypyrimidine: Lacks the benzaldehyde moiety, resulting in different chemical properties and biological activities.
4-(2-Pyridyl)benzaldehyde:
Uniqueness: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is unique due to the combination of the benzaldehyde and hydroxypyrimidine functionalities.
Properties
CAS No. |
281234-46-6 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzaldehyde |
InChI |
InChI=1S/C16H18N4O/c1-19-6-8-20(9-7-19)16-17-10-15(11-18-16)14-4-2-13(12-21)3-5-14/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
YRKDIFVEQYGRAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

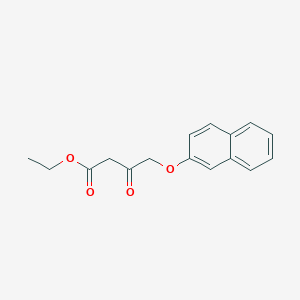
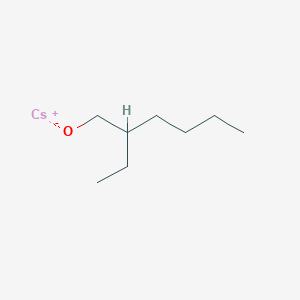
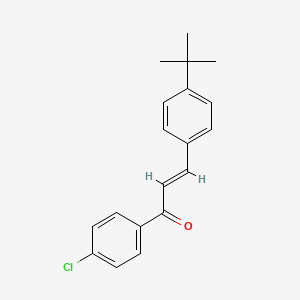
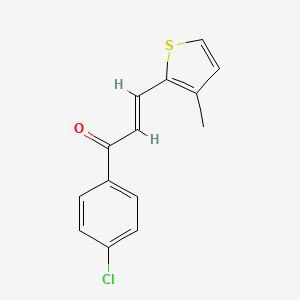

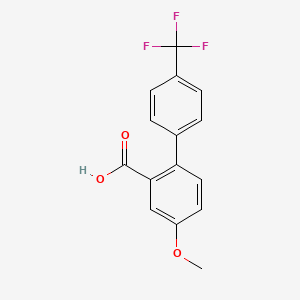
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
